Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group on a benzoate ester. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group on the benzoate is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Bromomethylation: The protected benzoate is then subjected to bromomethylation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo several types of reactions:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Deprotection: The TBDMS group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: TBAF in THF or acidic conditions using acetic acid.
Major Products Formed
Substitution Reactions: Formation of substituted benzoates with various functional groups replacing the bromomethyl group.
Deprotection: Formation of the free hydroxyl benzoate ester.
Scientific Research Applications
Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: May serve as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo deprotection. The bromomethyl group can participate in nucleophilic substitution reactions, while the TBDMS group can be selectively removed to reveal a reactive hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(chloromethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate: Similar structure but with a chloromethyl group instead of bromomethyl.
Ethyl 2-(bromomethyl)-3-hydroxybenzoate: Lacks the TBDMS protection on the hydroxyl group.
Uniqueness
Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the combination of a bromomethyl group and a TBDMS-protected hydroxyl group, which provides versatility in synthetic applications by allowing selective reactions at different functional sites.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO3Si/c1-7-19-15(18)12-9-8-10-14(13(12)11-17)20-21(5,6)16(2,3)4/h8-10H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOFWCFWGNKPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.